molecular formula C8H11NO B1197344 2-Pyridinepropanol CAS No. 2859-68-9

2-Pyridinepropanol

Cat. No.: B1197344
CAS No.: 2859-68-9
M. Wt: 137.18 g/mol
InChI Key: FVZXYJDGVYLMDB-UHFFFAOYSA-N
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Description

2-Pyridinepropanol is an organic compound with the chemical formula C8H11NO. It is a colorless to light yellow liquid with a characteristic pyridine odor. This compound is soluble in water and most organic solvents, and it exhibits both basic and electrophilic properties .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and hydrolysis processes, utilizing advanced catalytic systems to enhance yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of 2-pyridinepropanol derivatives as antimicrobial agents. For instance, research demonstrated that compounds synthesized from this compound exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The derivatives showed efficacy comparable to established antibiotics, indicating their potential for development into new antimicrobial therapies .

Case Study: Synthesis of Antibacterial Agents
A synthetic route involving this compound led to the creation of several oxazolidinone derivatives. These compounds were evaluated for their antibacterial properties, with some exhibiting longer resistance against bacterial strains than traditional antibiotics like linezolid. The study emphasizes the importance of modifying the pyridine scaffold to enhance biological activity .

Coordination Chemistry

Complex Formation
this compound is utilized in the synthesis of metal complexes, particularly with transition metals such as copper(II). Research has shown that mono- and binuclear copper(II) complexes formed with this compound exhibit unique spectral and thermal properties, making them suitable for applications in catalysis and material science .

Data Table: Properties of Copper(II) Complexes

Complex TypeSpectral CharacteristicsThermal StabilityPotential Applications
Mono-nuclearCharacteristic UV-Vis peaksModerateCatalysis
BinuclearEnhanced stabilityHighMaterial Science

Organic Synthesis

Building Block in Cross-Coupling Reactions
The compound serves as a nucleophile in cross-coupling reactions, particularly in the formation of biaryl compounds. Despite challenges associated with its reactivity, advancements have been made to improve yields using optimized reaction conditions. The use of palladium catalysts and specific ligands has been shown to enhance the efficiency of reactions involving this compound .

Case Study: Cross-Coupling Reactions
In one study, researchers successfully utilized this compound in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures. The study reported yields ranging from 60% to 98%, showcasing the compound's utility in forming diverse organic frameworks essential for drug development and materials science .

Mechanism of Action

The mechanism of action of 2-Pyridinepropanol involves its interaction with specific molecular targets and pathways. It acts as a ligand in metal-catalyzed reactions, facilitating the formation of complex structures. In biological systems, it influences glucose metabolism by interacting with enzymes involved in the metabolic pathways .

Comparison with Similar Compounds

  • 3-Pyridinepropanol
  • 4-Pyridinepropanol
  • 2-Pyridinethiol

Comparison: 2-Pyridinepropanol is unique due to its specific positioning of the hydroxyl group on the second carbon of the propanol chain, which influences its reactivity and interaction with other molecules. Compared to 3-Pyridinepropanol and 4-Pyridinepropanol, it exhibits different chemical and biological properties due to the positional isomerism .

Biological Activity

2-Pyridinepropanol, a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and other therapeutic potentials, supported by relevant research findings and case studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrated that this compound could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus32Moderate
Escherichia coli64Moderate
Pseudomonas aeruginosa128Low
Candida albicans16High

The presence of hydroxyl and nitrogen functionalities in the compound enhances its interaction with microbial cell walls, leading to increased antimicrobial activity .

Antiviral Properties

In the context of viral infections, particularly during the COVID-19 pandemic, pyridine derivatives have been explored for their potential antiviral activities. Studies suggest that compounds similar to this compound can inhibit viral replication by interfering with viral entry mechanisms or by disrupting viral protein synthesis .

Case Studies

  • Copper Complexes : A study involving mono- and binuclear copper(II) complexes of saccharin with this compound demonstrated enhanced antibacterial activity compared to free ligands. These complexes showed promising results against resistant strains of bacteria, indicating that metal coordination could amplify the biological effects of the ligand .
  • Synthesis and Characterization : The synthesis of various metal complexes with this compound has been reported, showcasing their structural characteristics and thermal stability. These studies underline the importance of metal-ligand interactions in enhancing biological activity .

Other Biological Activities

Beyond antimicrobial and antiviral effects, this compound exhibits potential anti-inflammatory and antioxidant properties. Research indicates that it can scavenge free radicals and modulate inflammatory pathways, which may contribute to its therapeutic profile in treating chronic diseases .

Q & A

Q. Basic: What are the common synthetic routes for 2-Pyridinepropanol derivatives, and how are they characterized?

Methodological Answer:
this compound derivatives are typically synthesized via condensation reactions or coordination with metal ions. For example, metal complexes are formed by reacting this compound with transition metal salts (e.g., cobalt(II)) under reflux conditions in ethanol/water mixtures. Characterization involves elemental analysis, FT-IR (to confirm ligand coordination via shifts in O–H and N–H stretches), and UV-Vis spectroscopy (to detect d-d transitions in metal complexes). Single-crystal X-ray diffraction is used to determine molecular geometry .

Q. Advanced: How do crystallographic studies resolve structural ambiguities in this compound-containing coordination polymers?

Methodological Answer:
Crystallographic analysis reveals bond angles, coordination modes, and intermolecular interactions. For instance, in trans-Bis(this compound)Bis(saccharinato)Cobalt(II), X-ray diffraction confirmed a distorted octahedral geometry around Co(II), with this compound acting as a bidentate ligand. Discrepancies in bond lengths (e.g., Co–O vs. Co–N) are resolved by comparing experimental data with density functional theory (DFT) calculations. Thermal analysis (TGA/DSC) further validates stability, correlating decomposition temperatures with structural features .

Q. Basic: What spectroscopic techniques are critical for analyzing this compound in solution?

Methodological Answer:

  • FT-IR : Identifies functional groups (e.g., O–H stretching at ~3200 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹).
  • UV-Vis : Monitors electronic transitions, particularly in metal complexes (e.g., ligand-to-metal charge transfer bands).
  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) assigns proton environments and confirms purity. For quantitative analysis, HPLC with UV detection is recommended .

Q. Advanced: How can researchers address contradictions in catalytic activity data for this compound-derived complexes?

Methodological Answer:
Contradictions arise from variables like solvent polarity, counterion effects, or crystallinity. To resolve these:

Control Experiments : Repeat syntheses under inert atmospheres to exclude oxidation artifacts.

Statistical Validation : Use multivariate analysis (e.g., ANOVA) to isolate significant variables.

Comparative Studies : Benchmark against analogs (e.g., 2-Pyridineethanol complexes) to assess ligand-specific effects.

Peer Review : Disclose raw data and computational models (e.g., Gaussian software outputs) for independent validation .

Q. Basic: What ethical and safety protocols apply when handling this compound in biomedical studies?

Methodological Answer:

  • Safety Data Sheets (SDS) : Review toxicity data (e.g., LD₅₀ values) and PPE requirements (gloves, goggles).
  • Ethical Approval : Submit protocols to Institutional Review Boards (IRB) for studies involving human tissues/cells.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines. Document procedures using ICH harmonized templates .

Q. Advanced: How can ligand design principles optimize this compound for enzyme inhibition studies?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Modify the propanol chain length or introduce substituents (e.g., halogens) to enhance binding to enzyme active sites.
  • Docking Simulations : Use AutoDock Vina to predict interactions with targets like carbonic anhydrase.
  • In Vitro Assays : Measure IC₅₀ values via stopped-flow kinetics, comparing inhibition potency to known inhibitors (e.g., acetazolamide). Validate with X-ray crystallography of enzyme-inhibitor complexes .

Q. Basic: What strategies ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • Standardized Protocols : Document reaction conditions (temperature, solvent ratios, stirring time) using IUPAC guidelines.
  • Batch Testing : Perform parallel syntheses with controlled atmospheres (N₂/Ar).
  • Analytical Cross-Checks : Compare NMR/FT-IR spectra with published data in Reaxys or SciFinder.
  • Open Science : Share detailed synthetic procedures via platforms like Zenodo to facilitate replication .

Q. Advanced: How does this compound’s coordination behavior compare to structurally similar ligands?

Methodological Answer:
Comparative studies show:

  • Flexibility : The propanol chain allows variable denticity (monodentate vs. bidentate), unlike rigid analogs like 2,2'-bipyridine.
  • Steric Effects : Bulkier substituents reduce coordination stability, as seen in lower thermal decomposition temperatures (TGA data).
  • Electronic Effects : Electron-donating groups (e.g., –OH) enhance metal-ligand bond strength, evidenced by shorter Co–O bond lengths in crystallographic studies .

Q. Basic: What databases and search strategies are recommended for literature reviews on this compound?

Methodological Answer:

  • Databases : Use PubMed, Scopus, and CAS SciFinder with keywords: “this compound,” “coordination chemistry,” “Schiff base derivatives.”
  • Filters : Apply date ranges (e.g., 2000–2025) and exclude patents/industrial sources.
  • Grey Literature : Search dissertations (ProQuest) and conference abstracts (Web of Science). Cross-reference citations in seminal papers (e.g., Caglar et al., 2016) .

Q. Advanced: What methodologies resolve spectral overlaps in FT-IR analysis of this compound mixtures?

Methodological Answer:

  • Deconvolution Software : Use OMNIC or GRAMS/AI to separate overlapping peaks (e.g., O–H and N–H stretches).
  • Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrations.
  • 2D-COSY NMR : Resolve proton coupling in complex mixtures. Pair with HPLC-MS for quantitative phase analysis .

Properties

IUPAC Name

3-pyridin-2-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6,10H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZXYJDGVYLMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6062672
Record name 2-Pyridinepropanol
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Molecular Weight

137.18 g/mol
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Physical Description

Brown liquid; [Sigma-Aldrich MSDS]
Record name 2-Pyridinepropanol
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Vapor Pressure

0.00173 [mmHg]
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CAS No.

2859-68-9, 5307-19-7
Record name 2-Pyridinepropanol
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Record name 1-(alpha-Pyridine)-2-propanol
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Record name 3-(2-pyridyl)propan-1-ol
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Synthesis routes and methods

Procedure details

A solution of 3-(2-pyridyl)-2-propyn-1-ol (540 mg, 4.06 mmol) in ethyl acetate (15 ml) and ethanol (3 ml) was hydrogenated over 10% palladium on carbon at room temperature for 13 h. The mixture was filtered through celite and the filtrate on evaporation gave an oil, which was flash chromatographed on silica using 3% methanol/dichloromethane. Fractions with Rf of about 0.09 on evaporation gave the title alcohol as a yellow oil.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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